6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID 6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1033844-89-1
VCID: VC2666596
InChI: InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol

6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID

CAS No.: 1033844-89-1

Cat. No.: VC2666596

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID - 1033844-89-1

Specification

CAS No. 1033844-89-1
Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
IUPAC Name 6-(3,5-difluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Standard InChI Key OOXNUWVIFIVLMY-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F
Canonical SMILES C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F

Introduction

Chemical Structure and Properties

6-(3,5-Difluorophenyl)nicotinic acid consists of a nicotinic acid moiety (pyridine-3-carboxylic acid) with a 3,5-difluorophenyl substituent at position 6 of the pyridine ring. This structure creates a unique chemical entity with distinctive properties.

Structural Characteristics

The compound features:

  • A pyridine ring with a carboxylic acid group at position 3

  • A phenyl ring attached at position 6 of the pyridine

  • Two fluorine atoms at positions 3 and 5 of the phenyl ring

  • A molecular formula of C12H7F2NO2

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted:

PropertyExpected ValueBasis for Estimation
Molecular Weight235.19 g/molCalculated from molecular formula
AppearanceWhite to off-white crystalline solidCommon for similar nicotinic acid derivatives
SolubilitySparingly soluble in water; soluble in polar organic solventsBased on carboxylic acid functionality
Melting Point180-200°C (estimated)Comparable to similar fluorinated nicotinic acids
pKa~4.5-5.0 (carboxylic acid)Typical for aromatic carboxylic acids
LogP~2.5-3.0Estimated based on structure

Synthetic Routes and Preparation Methods

Suzuki-Miyaura Coupling Approach

A viable synthetic path would involve:

  • Preparation of a suitable halogenated nicotinic acid derivative (such as 6-bromonicotinic acid)

  • Reaction with 3,5-difluorophenylboronic acid under palladium catalysis

  • Purification of the final product

The reaction conditions would typically include:

  • Palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base (K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent system (DMF, THF, or dioxane/water)

  • Temperature range of 80-100°C

Similar coupling reactions for analogous compounds have shown good yields under optimized conditions, typically in the range of 65-85%.

Critical Parameters Affecting Synthesis

The synthesis of this compound would be influenced by several key parameters:

ParameterImpact on SynthesisOptimization Strategy
Catalyst LoadingAffects reaction rate and efficiencyTypically 2-5 mol% of Pd catalyst
Base SelectionInfluences boronic acid activationK₃PO₄ often provides better results for fluorinated substrates
Reaction TemperatureControls reaction rate vs. side reactionsGradual heating from 60°C to 90°C
Reaction TimeAffects completion and side product formationMonitoring by TLC or HPLC
Solvent SystemImpacts solubility and reaction kineticsMixed solvent systems often beneficial

Chemical Reactivity and Transformations

Functional Group Reactivity

6-(3,5-Difluorophenyl)nicotinic acid possesses two primary reactive centers:

  • Carboxylic Acid Group: Can undergo typical carboxylic acid reactions including:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to alcohols

    • Decarboxylation under harsh conditions

  • Fluorinated Aromatic System: The fluorine substituents influence reactivity by:

    • Withdrawing electron density from the aromatic system

    • Potentially directing nucleophilic aromatic substitution

    • Affecting hydrogen bonding capabilities in biological systems

Reaction TypeExpected ProductsTypical Conditions
Esterification6-(3,5-Difluorophenyl)nicotinate estersROH, H₂SO₄ or ROH, DCC, DMAP
Amide Formation6-(3,5-Difluorophenyl)nicotinamidesAmine, coupling agents (EDC/HOBt)
Reduction6-(3,5-Difluorophenyl)-3-(hydroxymethyl)pyridineLiAlH₄ or NaBH₄
Nucleophilic Substitution6-(3-Fluoro-5-substituted-phenyl)nicotinic acidStrong nucleophiles, base, heat

The meta position of the fluorine atoms would influence the reactivity pattern differently from ortho/para substitution, potentially making nucleophilic aromatic substitution more challenging compared to the 2,4-difluoro isomer.

Biological Activity and Applications

Predicted Biological Targets

Based on structural similarity to other bioactive compounds, 6-(3,5-difluorophenyl)nicotinic acid might interact with:

Biological TargetPotential ActivityStructural Basis
Nicotinic Acetylcholine ReceptorsModulation of neuronal signalingNicotinic acid scaffold
Enzyme Inhibition (e.g., BACE1)Anti-neurodegenerative potentialCarboxylic acid binding to active sites
Anti-inflammatory TargetsReduction of inflammatory mediatorsFluorinated aromatic system
Antimicrobial ActivityInhibition of bacterial growthEnhanced lipophilicity and membrane permeability

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

  • Building Block Potential: The carboxylic acid group enables further derivatization to create diverse compound libraries

  • Metabolic Stability: The fluorine substituents potentially enhance metabolic stability compared to non-fluorinated analogues

  • Lipophilicity Modulation: The meta-substitution pattern offers a unique lipophilicity profile that affects membrane permeability

  • Hydrogen Bonding: The specific arrangement of fluorine atoms creates distinct hydrogen bonding capabilities that may enhance target binding

Analytical and Characterization Methods

Spectroscopic Identification

The identification and characterization of 6-(3,5-difluorophenyl)nicotinic acid would typically involve multiple complementary techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features:

NMR TypeCharacteristic SignalsStructural Information
¹H NMR8.5-9.2 ppm (singlet)H-2 of pyridine ring
7.8-8.3 ppm (doublet)H-4 of pyridine ring
7.5-7.8 ppm (doublet)H-5 of pyridine ring
6.7-7.2 ppm (multiplet)H-2, H-4, H-6 of phenyl ring
¹⁹F NMR-108 to -112 ppm (multiplet)Fluorine atoms at meta positions
¹³C NMR165-170 ppmCarboxylic acid carbon
160-165 ppm (doublet of doublets)C-F carbon signals

The symmetrical nature of the 3,5-difluorophenyl substituent would create a simpler ¹⁹F NMR pattern compared to the asymmetrically substituted 2,4-difluoro isomer, providing a clear means of distinguishing between these compounds.

Mass Spectrometry

Expected fragments:

  • Molecular ion [M]⁺: m/z 235

  • Loss of -OH: m/z 218

  • Loss of -COOH: m/z 190

  • Characteristic fragmentation pattern of the fluorinated aromatic system

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

MethodConditionsApplication
HPLCC18 column, water/acetonitrile gradient with 0.1% TFAPurity analysis and purification
TLCSilica gel, ethyl acetate/hexane or DCM/methanolReaction monitoring
GC-MSAfter derivatization (e.g., silylation or methylation)Structure confirmation

Comparison with Similar Compounds

Structural Analogues

The properties of 6-(3,5-difluorophenyl)nicotinic acid can be better understood by comparing it with related compounds:

CompoundStructural DifferencesExpected Property Differences
6-(2,4-Difluorophenyl)nicotinic acidFluorine at ortho/para vs. meta/metaDifferent electronic effects, dipole moment, and H-bonding patterns
6-Phenylnicotinic acidNo fluorine atomsLower lipophilicity, different metabolic stability
6-(3,5-Dichlorophenyl)nicotinic acidChlorine vs. fluorine atomsLarger atomic radius, different electronic effects, higher lipophilicity
6-(3-Fluorophenyl)nicotinic acidSingle fluorine substitutionReduced electronic effects, different symmetry properties

Electronic and Steric Effects

The positioning of fluorine atoms at the 3,5-positions creates distinct electronic and steric properties:

  • Symmetrical Electron Withdrawal: The meta-positioned fluorine atoms create a symmetrical electron-withdrawing effect on the phenyl ring

  • Dipole Moment: Different dipole vector compared to the 2,4-isomer

  • Hydrogen Bonding: Meta-fluorine atoms have less influence on ortho/para positions, affecting hydrogen bonding patterns

  • Metabolic Sites: Different vulnerability to metabolic enzymes compared to other substitution patterns

Research Methods and Protocols

Synthesis Optimization Strategies

Researchers working with 6-(3,5-difluorophenyl)nicotinic acid would benefit from the following methodological approaches:

Optimization AspectRecommended MethodExpected Outcome
Catalyst ScreeningHigh-throughput parallel synthesisIdentification of optimal Pd catalyst system
Reaction Condition MatrixDesign of experiments (DOE) approachDetermination of temperature, solvent, and base effects
Scale-up ConsiderationsContinuous flow chemistryImproved yield and purity in larger-scale synthesis
Purification ProtocolSequential crystallization-chromatographyEnhanced purity profile

Analytical Method Development

For characterization and quality control:

Analytical ChallengeRecommended ApproachValidation Parameters
Isomer SeparationChiral HPLC columns or specialized stationary phasesResolution factor > 1.5
Trace AnalysisUPLC-MS/MS with MRM modeLOD < 0.1%, LOQ < 0.3%
Structural Verification2D NMR techniques (HSQC, HMBC)Complete signal assignment
Purity AssessmentOrthogonal methods (HPLC, GC, qNMR)Concordance between methods

Current Research Status and Future Directions

Knowledge Gaps

Several aspects of 6-(3,5-difluorophenyl)nicotinic acid remain underexplored:

  • Comprehensive Physical Property Data: Complete characterization of solubility, stability, and solid-state properties

  • Structure-Activity Relationships: Systematic comparison with other fluorinated isomers

  • Biological Target Profiling: Identification of specific biological receptors or enzymes that interact with this compound

  • Metabolic Fate: Understanding of metabolic pathways and potential active metabolites

Promising Research Directions

Future research on this compound might focus on:

Research AreaPotential ImpactMethodological Approach
Medicinal ChemistryDevelopment as scaffold for CNS-active drugsFragment-based drug design
Materials ScienceFluorinated materials with unique propertiesCrystal engineering studies
Chemical BiologyProbe for biological target identificationPhotoaffinity labeling derivatives
Synthetic MethodologyNovel coupling approachesTransition metal-free synthesis methods

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